8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 899385-08-1
Cat. No.: VC4225359
Molecular Formula: C19H20FN5O3
Molecular Weight: 385.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899385-08-1 |
|---|---|
| Molecular Formula | C19H20FN5O3 |
| Molecular Weight | 385.399 |
| IUPAC Name | 6-(4-fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8H,9-10H2,1-4H3 |
| Standard InChI Key | GYUPRJOIVRATNB-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCOC)C)C |
Introduction
8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. This class of compounds is recognized for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with biological targets effectively. The compound is characterized by a unique structure that includes a fluorinated phenyl group and a methoxyethyl moiety.
Structural Representation
The compound's structure can be represented using various computational chemistry software tools that provide insights into its electronic properties and potential interaction sites with biological targets.
Synthesis and Chemical Reactions
The synthesis of 8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common synthetic strategies may include solid-phase synthesis or solution-phase reactions to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in optimizing the synthesis process.
Biological Activity and Applications
Compounds within the imidazo[2,1-f]purine family are often explored for their pharmacological potential, particularly in the realm of nucleic acid interactions and enzyme inhibition. The mechanism of action for such compounds likely involves interaction with biological macromolecules such as enzymes or nucleic acids.
Research Findings
Research in the field of imidazo[2,1-f]purines suggests that these compounds can exhibit significant biological activity, including potential antidepressant and anxiolytic effects, as observed in related compounds . The specific biological activity of 8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its interaction with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume